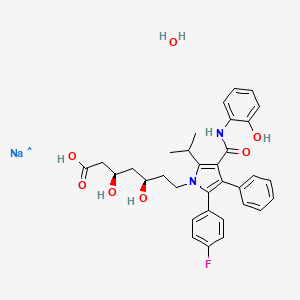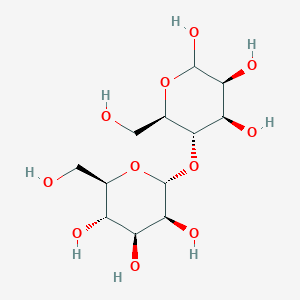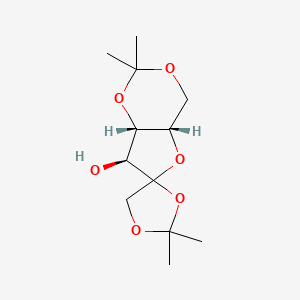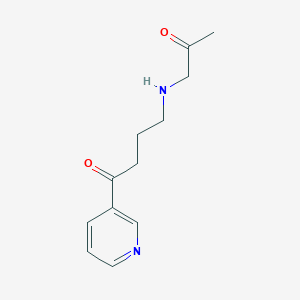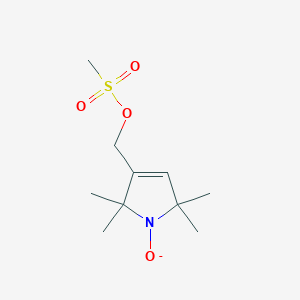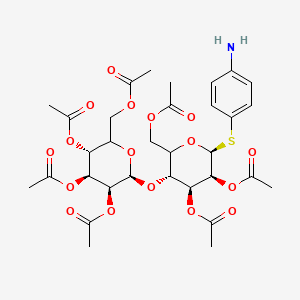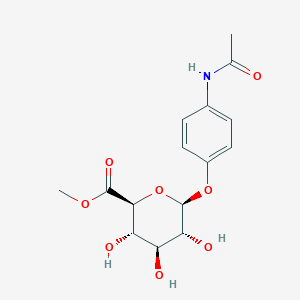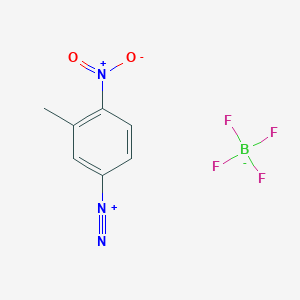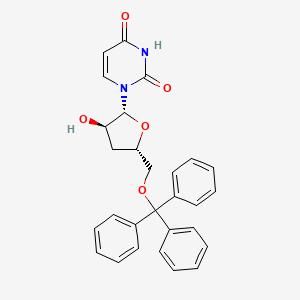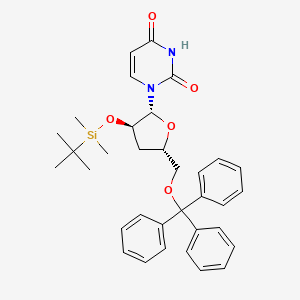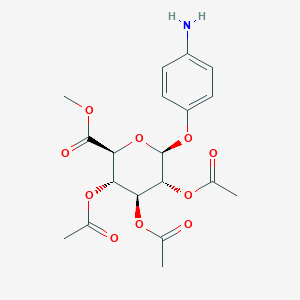
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a chemical compound that plays a crucial role in various biochemical applications, particularly in the study of glucuronidation reactions. This compound is often used as a model or a precursor in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves chemo-enzymatic methods, where methyl acetyl derivatives are stereospecifically synthesized from cesium salts of carboxylic acids and methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate. This process is highlighted by the chemoselective enzymatic removal of protecting groups, demonstrating a significant advancement in the synthesis of 1-beta-O-acyl glucuronides (A. Baba & T. Yoshioka, 2007).
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is characterized by its glucuronic acid moiety, acetyl protecting groups, and the methyl ester functional group. This structure is foundational for understanding its chemical behavior and reactivity, particularly in the context of glucuronidation reactions and the synthesis of glucuronic acid derivatives.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the chemoselective enzymatic removal of O-acetyl groups and subsequent deprotection steps to yield the target glucuronide compounds. The enzymatic selectivity towards O-acetyl groups and the final deprotection of methyl ester groups are crucial steps in the synthesis process, showcasing the compound's reactivity and chemical properties (A. Baba & T. Yoshioka, 2007).
Scientific Research Applications
Enzymatic Reactions and Drug Metabolism
Drug Metabolism and Conjugation Pathways
Drug metabolism is a key area of research, particularly the study of phase II conjugation reactions such as glucuronidation. Glucuronidation involves the addition of glucuronic acid to substances, increasing their solubility and facilitating their excretion. This process is crucial for the metabolism and detoxification of various drugs and xenobiotics. The compound , being a glucuronide ester, could be studied to understand the enzymatic mechanisms involved in glucuronide conjugation and its role in drug metabolism and excretion (Dutton, 1978).
Esterases and Drug Detoxification
The role of esterases in drug metabolism is another significant area of research. Esterases hydrolyze ester bonds in drugs, leading to their activation or detoxification. Understanding how esterases interact with ester-containing drugs, including glucuronide esters, can shed light on the pathways of drug detoxification and the potential for adverse drug reactions (Fukami & Yokoi, 2012).
Biosensors and Analytical Chemistry
Development of Chemosensors
The creation of chemosensors for detecting specific analytes is a rapidly advancing field. Compounds like 4-Aminophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester could be utilized in developing biosensors for detecting specific biomarkers or environmental pollutants. Such chemosensors could offer high selectivity and sensitivity for their targets, providing tools for environmental monitoring or clinical diagnostics (Roy, 2021).
Analytical Techniques for Biomarker Analysis
The analysis of biomarkers, such as DNA adducts, is crucial for assessing exposure to carcinogens and the risk of cancer. Techniques for detecting and quantifying biomarkers could be enhanced by using specific glucuronide esters as standards or reagents in assays, improving the accuracy and reliability of these measurements (Chen, Zhang, & Vouros, 2018).
properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-aminophenoxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO10/c1-9(21)26-14-15(27-10(2)22)17(28-11(3)23)19(30-16(14)18(24)25-4)29-13-7-5-12(20)6-8-13/h5-8,14-17,19H,20H2,1-4H3/t14-,15-,16-,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHOHCWHGMRAMB-YTGMWSOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)N)C(=O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

